molecular formula C19H18N2OS B11249877 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11249877
M. Wt: 322.4 g/mol
InChI Key: RBHYEKSUYYNXDO-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-yl ethylamine with 3-methylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide include other thiazole derivatives like:

These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and properties .

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N2OS/c1-14-6-5-9-16(12-14)18(22)20-11-10-17-13-23-19(21-17)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,20,22)

InChI Key

RBHYEKSUYYNXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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